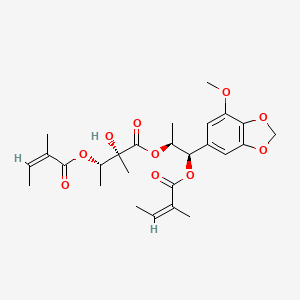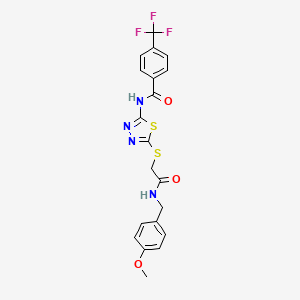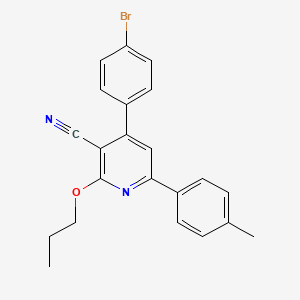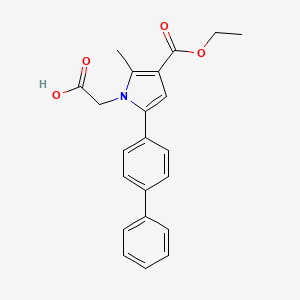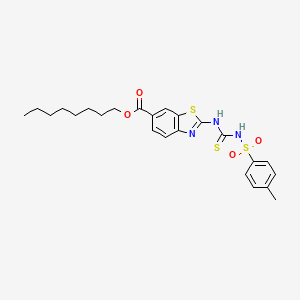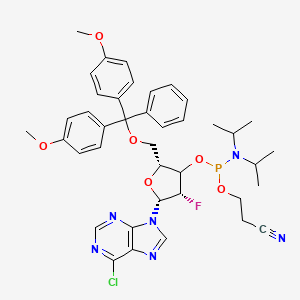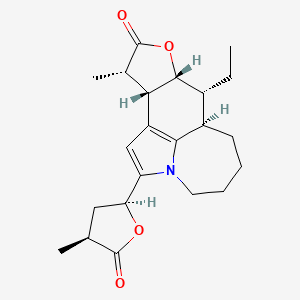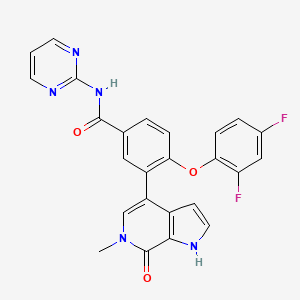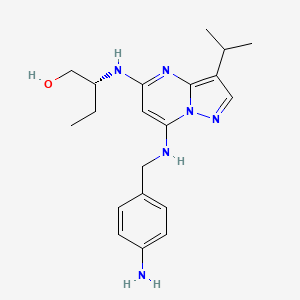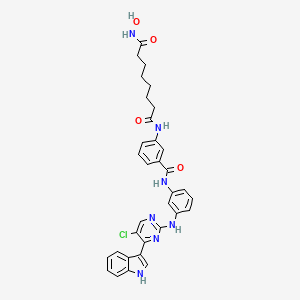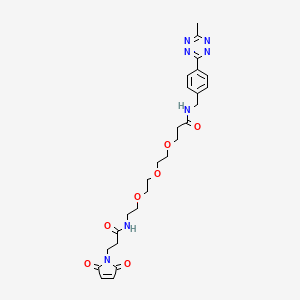![molecular formula C10H14N2O6 B12383790 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of trideuteriomethoxy group makes it unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Glycosylation: The pyrimidine derivative undergoes glycosylation with a protected sugar moiety.
Deprotection: The protecting groups are removed to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis.
類似化合物との比較
Uridine: A naturally occurring nucleoside with similar structure but without the trideuteriomethoxy group.
Cytidine: Another nucleoside analog with a different base structure.
Thymidine: A nucleoside analog used in antiviral therapies.
Uniqueness: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the trideuteriomethoxy group, which can enhance its stability and alter its biological activity compared to other nucleoside analogs.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7?,8+,9-/m1/s1/i1D3 |
InChIキー |
SXUXMRMBWZCMEN-UOGQMKCKSA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=O)NC2=O |
正規SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


